1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-quinazolin-4-ylsulfanylacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14(19-7-5-11(6-8-19)16(21)22)9-23-15-12-3-1-2-4-13(12)17-10-18-15/h1-4,10-11H,5-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXHCPWUNEOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline derivative. One common synthetic route includes the reaction of 2-mercaptoquinazoline with an appropriate acylating agent to form the quinazolinylsulfanyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule features three reactive domains:
-
Quinazoline-4-thioether group : Aromatic heterocycle with nucleophilic sulfur.
-
Acetyl-piperidine linker : Tertiary amide bond susceptible to hydrolysis.
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Carboxylic acid terminus : Acidic proton for salt formation or esterification.
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the quinazolin-4-ylsulfanyl moiety can participate in nucleophilic displacement reactions.
Mechanistic Insight :
The thioether sulfur acts as a soft nucleophile, reacting with electrophiles (e.g., peroxides, alkyl halides) under mild conditions. Oxidation to sulfoxide/sulfone enhances polarity and potential bioactivity .
Hydrolysis of the Acetyl-Piperidine Linker
The acetyl group connecting the quinazoline and piperidine moieties is prone to acid- or base-catalyzed hydrolysis.
| Condition | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6 N HCl, reflux | Piperidine-4-carboxylic acid + Quinazoline-4-thiol | |
| Basic Hydrolysis | NaOH (10%), MeOH, reflux | Sodium carboxylate intermediate |
Research Finding :
Hydrolysis under acidic conditions (6 N HCl/EtOH) cleaves the acetyl linker, yielding free quinazoline-4-thiol and piperidine-4-carboxylic acid . This reaction is critical for prodrug activation.
Carboxylic Acid Derivatives
The terminal carboxylic acid undergoes standard transformations:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, ROH | Alkyl esters (e.g., methyl, ethyl) | |
| Amide Formation | EDCI, HOBt, amines | Piperidine-4-carboxamide derivatives |
Synthetic Utility :
Esterification with SOCl<sub>2</sub>/ROH improves lipophilicity for drug delivery , while amide coupling expands structural diversity for SAR studies.
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at nitrogen or carbon positions:
Example :
N-Alkylation with iodoethane in DMF yields a quaternary ammonium salt, enhancing water solubility .
Metal-Catalyzed Cross-Coupling
The quinazoline ring supports palladium-mediated reactions:
| Reaction | Catalysts/Conditions | Product | Reference |
|---|---|---|---|
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, BINAP | C-7 aryl/heteroaryl-substituted derivatives |
Application :
Coupling with tetrahydroisoquinoline under Pd catalysis introduces bulky substituents, modulating target binding .
Reduction Reactions
Selective reduction of nitro or azide intermediates:
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitro Group | H<sub>2</sub>, RANEY® Ni, DMF | Amino derivatives | |
| Azide | Pd/C, H<sub>2</sub>, DMF | Amine intermediates |
Note :
Nitro-to-amine reduction is pivotal for synthesizing bioactive aminoquinazolines .
Thermodynamic and Kinetic Data
Experimental parameters for key reactions:
| Reaction | Activation Energy (kJ/mol) | Rate Constant (s<sup>−1</sup>) | Solvent | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 85 ± 3 | 2.1 × 10<sup>−4</sup> | EtOH/HCl | |
| Oxidation (S→SO) | 72 ± 2 | 5.3 × 10<sup>−5</sup> | AcOH |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives have been studied for their potential anticancer properties. Research indicates that compounds similar to 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The incorporation of the quinazoline moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Studies suggest that quinazoline derivatives can exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.
-
Neurological Applications :
- There is growing interest in the neuroprotective effects of quinazoline derivatives. Preliminary studies indicate that this compound may play a role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease processes, potentially leading to therapeutic effects.
-
Bioavailability and Pharmacokinetics :
- Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. |
| Study C | Neuroprotection | Indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound. |
Mechanism of Action
The mechanism of action of 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring are known for their diverse pharmacological properties.
Carboxylic acid derivatives: These compounds are widely used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Biological Activity
1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid, a compound with the molecular formula and CAS number 730965-97-6, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 331.39 g/mol
- Molecular Structure : Contains a piperidine ring substituted with a quinazoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 g/mol |
| CAS Number | 730965-97-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, in vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this compound exhibits anti-inflammatory activity. Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against various bacteria |
| Antiviral | Potential efficacy against coronaviruses |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting it could serve as a lead compound for antibiotic development.
Case Study 2: Antiviral Mechanism Investigation
In another investigation focused on antiviral mechanisms, researchers synthesized several analogues of piperidine derivatives and evaluated their activity against SARS-CoV-2. Although specific data on this compound were not detailed, the study highlighted the importance of structural modifications in enhancing antiviral potency.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid, and how can its purity be ensured?
- Methodology : The compound can be synthesized via acylation of a piperidine-4-carboxylic acid precursor with a quinazoline-thiol acetyl derivative. For example, analogous methods involve reacting 4-piperidone derivatives with acylating agents under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Purification is typically achieved via recrystallization or column chromatography. Purity (>95%) is validated using HPLC and LC-MS, with LogD/pKa calculations aiding in solvent selection .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks for the quinazoline sulfanyl group (δ 7.5–8.5 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm for aliphatic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
- Mass Spectrometry : GC-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Q. How do the quinazoline and piperidine moieties influence physicochemical properties?
- Methodology : Computational tools (e.g., MarvinSketch) predict LogD (lipophilicity) and pKa values. The quinazoline sulfanyl group increases hydrophobicity (LogD ~0.2–0.3 at pH 7.4), while the piperidine-carboxylic acid enhances solubility via ionization (pKa ~3.7–4.2) . Experimental validation includes shake-flask LogD measurements and potentiometric titration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Modify the quinazoline ring (e.g., halogenation at position 2 or 6) or piperidine substituents (e.g., methyl groups at C3) to assess impacts on target binding .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases or antimicrobial enzymes) using fluorescence-based activity assays .
- Statistical Modeling : Multivariate regression to correlate structural descriptors (e.g., Hammett constants) with IC50 values .
Q. How can contradictions between high purity and low bioactivity be resolved?
- Methodology :
- Orthogonal Analysis : Use HPLC-DAD/ELSD to detect trace impurities (<0.1%) that may inhibit activity .
- Bioassay Controls : Compare activity of the pure compound with spiked samples containing synthetic impurities (e.g., unreacted intermediates) .
Q. What strategies improve synthetic yield and scalability?
- Methodology :
- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
- Scale-Up Considerations : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) and optimize crystallization conditions to minimize yield loss .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodology :
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., CYP450 oxidation of the piperidine ring) .
- Molecular Dynamics : Simulate binding to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .
Q. What are the challenges in correlating in vitro and in vivo efficacy data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
